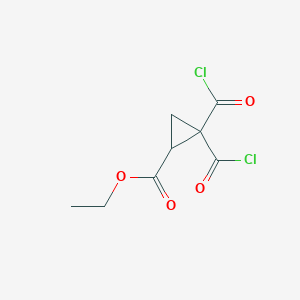![molecular formula C19H23BrN4O3 B8473958 tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8473958.png)
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazinone ring.
tert-Butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced methods such as chromatography and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions can be performed on the pyrazinone ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect signaling pathways by interacting with specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-(4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine substituent.
tert-Butyl 6-(6-chloro-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H23BrN4O3 |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H23BrN4O3/c1-19(2,3)27-18(26)24-8-7-12-9-14(6-5-13(12)10-24)21-16-17(25)23(4)11-15(20)22-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22) |
Clave InChI |
CHYDGRDVOBEVFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC(=CN(C3=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

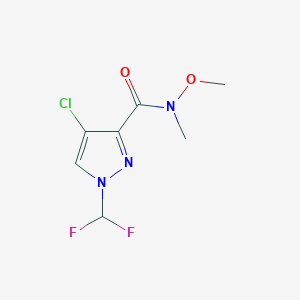
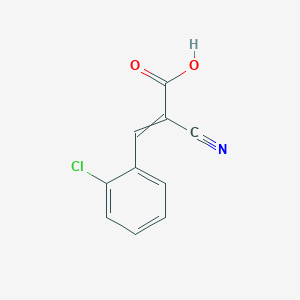


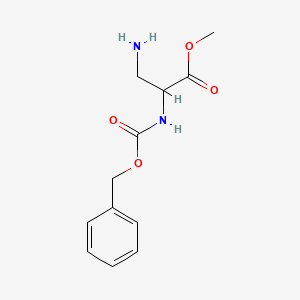
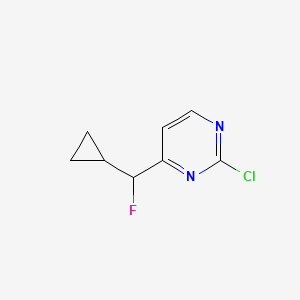

![(5-Bromo-2-chloro-phenyl)-[5-(4-fluorophenyl)-2-thienyl]methanone](/img/structure/B8473927.png)
![Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate](/img/structure/B8473935.png)
![4-chloro-2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8473950.png)
